molecular formula C27H24O3 B610077 PH-46A CAS No. 1421332-97-9

PH-46A

Cat. No.: B610077
CAS No.: 1421332-97-9
M. Wt: 396.49
InChI Key: VISGSZAEZADMTE-VPUSJEBWSA-N
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Description

4-(((1R,2R)-1-hydroxy-2,3-dihydro-1H,1’H-[2,2’-biinden]-2-yl)methyl)benzoic acid is a complex organic compound with a unique structure that includes a benzoic acid moiety linked to a hydroxy-substituted biindenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((1R,2R)-1-hydroxy-2,3-dihydro-1H,1’H-[2,2’-biinden]-2-yl)methyl)benzoic acid typically involves multiple steps, including the formation of the biindenyl core and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction utilizes palladium catalysts and boron reagents under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(((1R,2R)-1-hydroxy-2,3-dihydro-1H,1’H-[2,2’-biinden]-2-yl)methyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The benzoic acid moiety can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-(((1R,2R)-1-hydroxy-2,3-dihydro-1H,1’H-[2,2’-biinden]-2-yl)methyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(((1R,2R)-1-hydroxy-2,3-dihydro-1H,1’H-[2,2’-biinden]-2-yl)methyl)benzoic acid involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to its ability to disrupt fungal cell membranes and inhibit essential enzymes . The compound’s unique structure allows it to interact with multiple pathways, enhancing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid derivatives: Compounds like 4-(trifluoromethyl)benzoic acid and 4-(bromophenyl)benzoic acid share structural similarities.

    Biindenyl derivatives: Compounds with similar biindenyl cores but different functional groups.

Uniqueness

4-(((1R,2R)-1-hydroxy-2,3-dihydro-1H,1’H-[2,2’-biinden]-2-yl)methyl)benzoic acid stands out due to its unique combination of a hydroxy-substituted biindenyl group and a benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

1421332-97-9

Molecular Formula

C27H24O3

Molecular Weight

396.49

IUPAC Name

4-[[(1R,2R)-1-hydroxy-2-(1H-inden-2-yl)-1,3-dihydroinden-2-yl]methyl]benzoic acid

InChI

InChI=1S/C26H22O3/c27-24-23-8-4-3-7-21(23)16-26(24,15-17-9-11-18(12-10-17)25(28)29)22-13-19-5-1-2-6-20(19)14-22/h1-13,24,27H,14-16H2,(H,28,29)/t24-,26+/m0/s1

InChI Key

VISGSZAEZADMTE-VPUSJEBWSA-N

SMILES

C1C2=CC=CC=C2C=C1C3(CC4=CC=CC=C4C3O)CC5=CC=C(C=C5)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PH-46A;  PH 46A;  PH46A

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-(((1S,2S)-1-hydroxy-2,3-dihydro-1H,1′H-[2,2′-biinden]-2-yl)methyl)benzoic acid (100 mg, 0.26 mmol) and K2CO3 (72 mg, 0.52 mmol) in DMF (2.5 mL), was added MeI (148 mg, 1.04 mmol) and then stirred at room temperature for 4 h. The reaction mixture was diluted with 1.5 N HCl (50 mL) and extracted with ethyl acetate (3×25 mL). The organic layer was washed with 10% aq. NaHCO3 (25 mL), brine (25 mL), dried over anhydrous Na2SO4 and evaporated under reduced pressure. The residue was purified by CombiFlash using 20% ethyl acetate in chloroform as an eluent to yield 62 mg (59%) of the title compound as an off white solid.
Name
Quantity
72 mg
Type
reactant
Reaction Step One
Name
Quantity
148 mg
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
title compound
Yield
59%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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